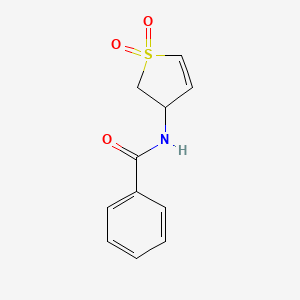

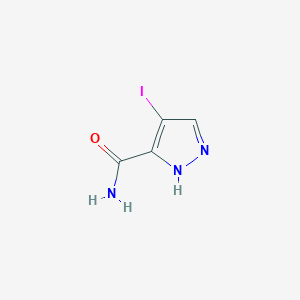

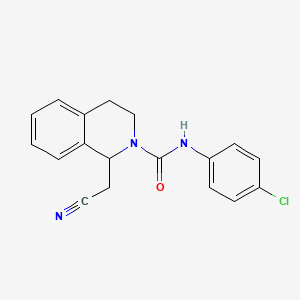

![molecular formula C17H19ClN4O4 B2961330 ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate CAS No. 847398-44-1](/img/structure/B2961330.png)

ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would likely influence the overall shape and properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrimidine and piperazine rings might undergo reactions such as substitution or addition .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperazine rings might affect its solubility, melting point, and reactivity .

Applications De Recherche Scientifique

Anti-Tubercular Agent

The compound has been investigated for its potential as an anti-tubercular agent . It’s part of a series of novel derivatives designed to combat Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). These compounds have shown significant activity against the H37Ra strain of Mycobacterium tuberculosis, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that the compound could be a valuable addition to the current arsenal of TB medications, especially in the face of multi-drug resistant strains of the bacterium.

Anti-Parasitic Activity

Research indicates that derivatives of this compound exhibit anti-parasitic activity . They have been tested against pathogens like Giardia lamblia and Trichomonas vaginalis , which cause giardiasis and trichomoniasis, respectively. Some synthesized compounds have shown superior activity compared to the standard drug metronidazole, which is commonly used to treat these infections . This highlights the compound’s potential in developing new treatments for parasitic infections.

Antibacterial Properties

The compound’s derivatives have also demonstrated antibacterial properties . They have been effective against Clostridium sporogenes , a bacterium associated with various infections. The activity of these compounds has been found to be more potent than metronidazole in some cases . This suggests a possible role for the compound in treating bacterial infections, particularly those caused by anaerobic bacteria.

Cytotoxicity Evaluation

An important aspect of pharmaceutical development is assessing the cytotoxicity of new compounds. The derivatives of this compound have been evaluated on HEK-293 (human embryonic kidney) cells to determine their safety profile. Results indicate that the most active compounds are non-toxic to human cells . This is crucial for advancing the compound through the drug development pipeline as a potential therapeutic agent.

Molecular Docking Studies

Molecular docking studies: have been conducted to understand the interactions of the compound’s derivatives at the molecular level. These studies help in predicting the orientation and binding affinity of the compound to its target, which is essential for drug design. The molecular interactions revealed by docking studies support the suitability of these compounds for further development as therapeutic agents .

Crystallography for Drug Design

Single crystals of certain derivatives have been developed to aid in drug designCrystallography provides detailed information about the molecular and crystal structure, which is invaluable for understanding how the compound interacts with its biological targets and for optimizing its activity . This can lead to the design of more effective drugs with fewer side effects.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could include exploring its potential biological activities and optimizing its synthesis. Given the wide range of activities associated with compounds containing pyrimidine and piperazine rings, this compound could be a promising candidate for further study .

Propriétés

IUPAC Name |

ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4/c1-2-26-17(25)21-9-7-20(8-10-21)14-11-15(23)22(16(24)19-14)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIFBFMIOCHKPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

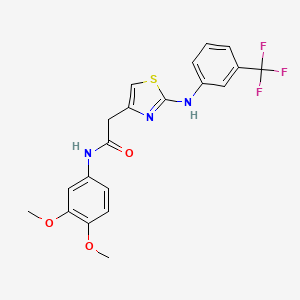

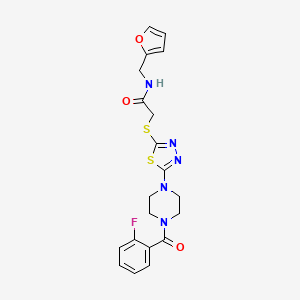

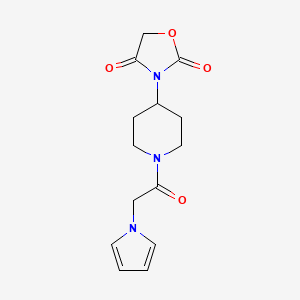

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)

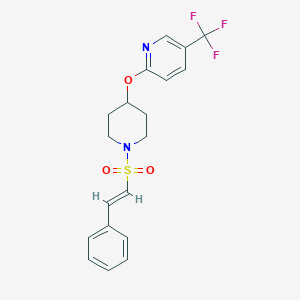

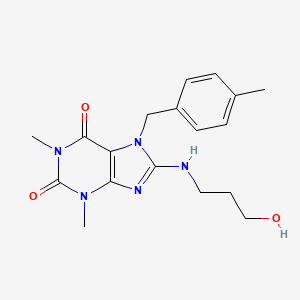

![2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide](/img/structure/B2961250.png)

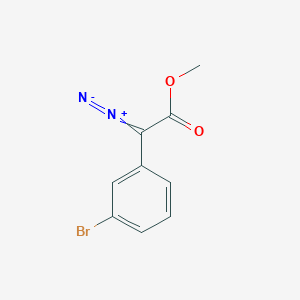

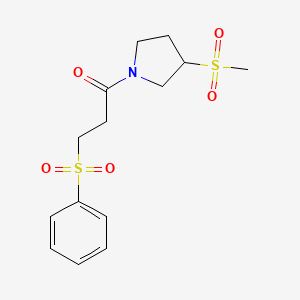

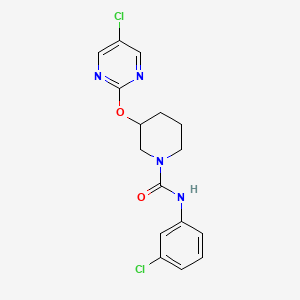

![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)